
N1-(4-methoxyphenethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-methoxyphenethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a compound that likely exhibits a complex molecular structure with multiple functional groups. While the specific compound is not directly studied in the provided papers, related compounds and functional groups such as pyrrolidine rings, sulfonyl groups, and oxalamide linkages are discussed, which can provide insights into the properties and synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with the introduction of substituents at strategic positions. For instance, methyl 4-aminopyrrole-2-carboxylates are synthesized using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, followed by hydrazinolysis . Similarly, the synthesis of 4-hydroxy-5-phenyl-3(2H)-isothiazolone 1,1-dioxide involves a two-stage process with the formation of a linear intermediate, which then undergoes cyclization . These methods suggest that the synthesis of this compound could also involve a multi-step process with the formation of intermediates and subsequent cyclization or coupling reactions.
Molecular Structure Analysis
The molecular structure of compounds with similar functional groups has been studied using X-ray analysis and molecular orbital methods. For example, the structure of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide has been elucidated, revealing an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety via a sulfonyl group . This suggests that the molecular structure of this compound would also exhibit a complex arrangement of rings and substituents, potentially forming stable conformations and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of compounds containing oxalamide and sulfonyl groups can involve the formation of hydrogen-bonded supramolecular networks, as seen in N,N'-bis(4-pyridylmethyl)oxalamide . These interactions are crucial for the stability and reactivity of the compounds. Additionally, the presence of a sulfonyl group can facilitate further chemical transformations, such as the synthesis of 4-(trifluoromethyl)pyrrolidines containing various sulfonyl-related substituents . Therefore, this compound may also participate in reactions that exploit these functional groups for the formation of new bonds and structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. The presence of a sulfonyl group, for example, can increase the polarity and potentially the solubility of the compound in polar solvents . The molecular conformation, as determined by X-ray analysis and computational methods, can influence the compound's crystal packing and melting point . Furthermore, the introduction of substituents such as the methoxy group can affect the electronic distribution within the molecule, influencing its reactivity and interaction with other molecules .
Scientific Research Applications
Structural and Conformational Analysis
A study on the crystal structure and molecular conformation of a solvated derivative of this compound highlighted its potential as an antineoplastic agent. X-ray analysis and AM1 molecular orbital methods were utilized to understand its structure, which comprises an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety via a sulfonyl group. The study suggests that the compound's conformation and structural properties could be significant for its biological activity (Banerjee et al., 2002).
Inhibitory Properties
Research into 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase (GAO) found that compounds with large lipophilic 4-substituents displayed potent, competitive inhibition of GAO in vitro. This study provides a framework for developing inhibitors targeting specific metabolic pathways, though not directly linked to N1-(4-methoxyphenethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, it highlights the research interest in similar molecular structures for therapeutic applications (Rooney et al., 1983).
Pharmacological Applications
Another study examined the role of orexin-1 receptor mechanisms in compulsive food consumption, using selective antagonists to evaluate their effects in a binge eating model in rats. While this research does not directly investigate this compound, it exemplifies the type of pharmacological studies that explore the effects of complex molecules on specific behavioral and physiological pathways (Piccoli et al., 2012).
properties
IUPAC Name |
N'-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-30-19-11-9-17(10-12-19)13-14-23-21(26)22(27)24-16-18-6-5-15-25(18)31(28,29)20-7-3-2-4-8-20/h2-4,7-12,18H,5-6,13-16H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTLLQKFDDJEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2551152.png)
![6-methyl-N-(4-methylphenyl)-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2551153.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2551154.png)

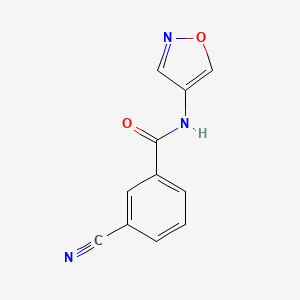
![(S)-5-Benzyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2551162.png)
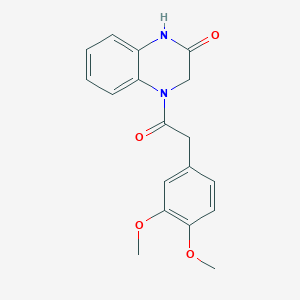
![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2551165.png)
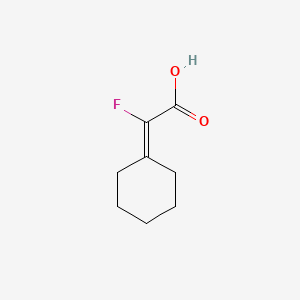
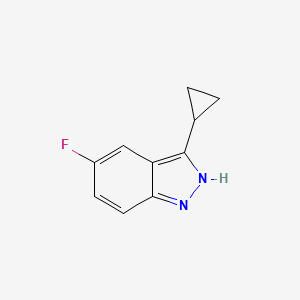
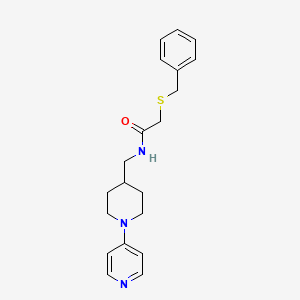
![2-(4-Chlorophenyl)-4-[(4-chlorophenyl)methoxy]-5-methyl-1,3-thiazole](/img/structure/B2551170.png)
![6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2551174.png)
